
3-Bromo-5-methoxyisonicotinaldehyde
Vue d'ensemble
Description
3-Bromo-5-methoxyisonicotinaldehyde is an organic compound with a molecular formula of C7H6BrNO2. It is used as a pharmaceutical intermediate and chemical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxyisonicotinaldehyde consists of a bromine atom, a methoxy group, and an aldehyde group attached to an isonicotinic ring . The molecular weight is 216.03 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-methoxyisonicotinaldehyde include its molecular weight (216.03 g/mol) and its molecular formula (C7H6BrNO2) . Other properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique
Cyclopropane Derivatives Formation : 3-Bromo-5-methoxyisonicotinaldehyde reacts with nucleophiles to form cyclopropane bis-lactones. This process involves a mechanism of double Michael addition followed by ring closure through internal nucleophilic substitution of the halogen (Fariña et al., 1986).
Formation of Cyclopropanes and Heterocycles : This compound also participates in reactions that afford cyclopropane lactones and fused heterocyclic compounds, indicating its utility in complex organic synthesis (Farin˜a et al., 1987).
Molecular Structure Studies : The molecular structure of related compounds, such as N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, has been studied, highlighting the importance of 3-Bromo-5-methoxyisonicotinaldehyde in understanding molecular configurations (Peng & Hou, 2008).
Applications in Photodynamic Therapy : Derivatives of 3-Bromo-5-methoxyisonicotinaldehyde have potential in photodynamic therapy for cancer treatment, due to their significant properties as photosensitizers (Pişkin et al., 2020).
Catalytic Applications : Research into the catalytic activities of derivatives of this compound has been conducted, indicating its potential use in various catalytic processes (Ando & Emoto, 1978).
Antibacterial Properties : Studies on bromophenols derived from marine algae, closely related to 3-Bromo-5-methoxyisonicotinaldehyde, have shown significant antibacterial activities, suggesting possible applications in developing new antibacterial agents (Xu et al., 2003).
Safety and Hazards
While specific safety data for 3-Bromo-5-methoxyisonicotinaldehyde is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3-bromo-5-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIITXWQUHWXMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxyisonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
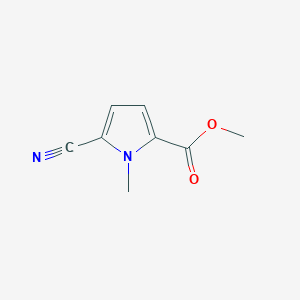
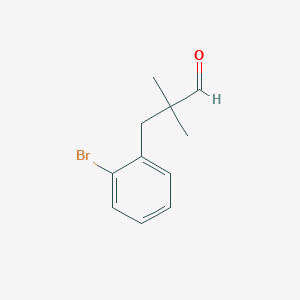
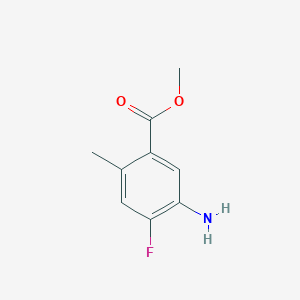

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)


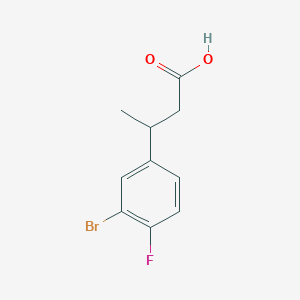

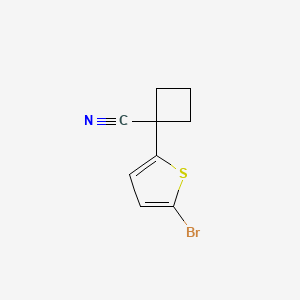
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)